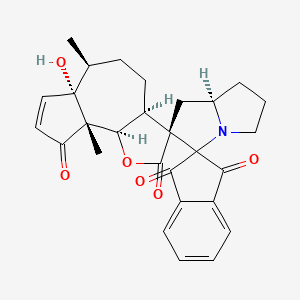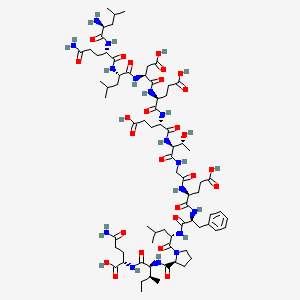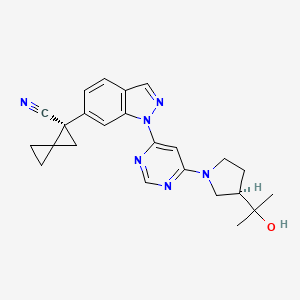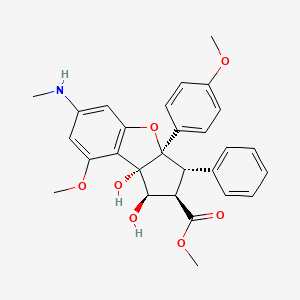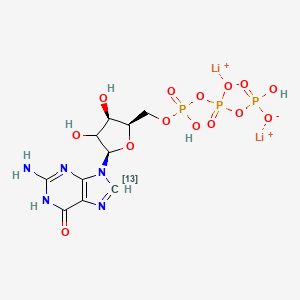
Gpx4-IN-4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Gpx4-IN-4 is a novel compound known for its ability to activate the enzyme glutathione peroxidase 4. Glutathione peroxidase 4 is a selenium-dependent enzyme that plays a crucial role in protecting cells from oxidative damage by reducing lipid hydroperoxides to their corresponding alcohols. This compound has gained significant attention due to its potential therapeutic applications in various diseases, including cancer and neurodegenerative disorders.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Gpx4-IN-4 involves multiple steps, starting with the preparation of key intermediates. The synthetic route typically includes the following steps:
Formation of the Core Structure: The core structure of this compound is synthesized through a series of condensation reactions involving aromatic aldehydes and amines.
Functional Group Modifications: The core structure is then modified by introducing various functional groups through substitution reactions. These modifications are crucial for enhancing the compound’s activity and specificity.
Purification and Characterization: The final product is purified using techniques such as column chromatography and characterized using spectroscopic methods like nuclear magnetic resonance and mass spectrometry.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Key considerations include:
Reaction Temperature and Time: Controlling the temperature and reaction time to maximize the yield.
Catalysts and Reagents: Using appropriate catalysts and reagents to facilitate the reactions.
Purification Techniques: Employing large-scale purification techniques such as crystallization and distillation.
Analyse Des Réactions Chimiques
Types of Reactions
Gpx4-IN-4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which are crucial for its biological activity.
Reduction: Reduction reactions are essential for regenerating the active form of the compound.
Substitution: Substitution reactions are used to introduce different functional groups, enhancing the compound’s properties.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide and other peroxides are commonly used as oxidizing agents.
Reducing Agents: Sodium borohydride and other hydrides are used for reduction reactions.
Solvents: Organic solvents such as dichloromethane and ethanol are frequently used.
Major Products Formed
The major products formed from these reactions include various oxidized and reduced forms of this compound, each with distinct biological activities.
Applications De Recherche Scientifique
Gpx4-IN-4 has a wide range of scientific research applications, including:
Chemistry: Used as a chemical probe to study the activity of glutathione peroxidase 4 and its role in oxidative stress.
Biology: Investigated for its potential to modulate cellular redox states and protect cells from oxidative damage.
Medicine: Explored as a therapeutic agent for treating diseases such as cancer, where it can induce cell death through ferroptosis.
Mécanisme D'action
Gpx4-IN-4 exerts its effects by activating glutathione peroxidase 4, which in turn reduces lipid hydroperoxides to their corresponding alcohols. This reduction process prevents the accumulation of harmful lipid peroxides, thereby protecting cells from oxidative damage. The molecular targets include lipid hydroperoxides and the pathways involved are primarily related to redox regulation and ferroptosis.
Comparaison Avec Des Composés Similaires
Similar Compounds
Sorafenib: A kinase inhibitor that also targets oxidative stress pathways.
Glutamate: An amino acid that plays a role in redox balance.
Sulfasalazine: An anti-inflammatory drug that can modulate oxidative stress.
Uniqueness of Gpx4-IN-4
This compound is unique in its specific activation of glutathione peroxidase 4, making it a valuable tool for studying the enzyme’s role in various biological processes. Unlike other compounds, this compound directly targets the enzyme, providing a more precise mechanism of action.
Propriétés
Formule moléculaire |
C22H21ClN2O5S |
|---|---|
Poids moléculaire |
460.9 g/mol |
Nom IUPAC |
methyl (1S,3R)-2-(2-chloroacetyl)-1-(4-methylsulfonylphenyl)-1,3,4,9-tetrahydropyrido[3,4-b]indole-3-carboxylate |
InChI |
InChI=1S/C22H21ClN2O5S/c1-30-22(27)18-11-16-15-5-3-4-6-17(15)24-20(16)21(25(18)19(26)12-23)13-7-9-14(10-8-13)31(2,28)29/h3-10,18,21,24H,11-12H2,1-2H3/t18-,21+/m1/s1 |
Clé InChI |
GONRCSSWFFDKDJ-NQIIRXRSSA-N |
SMILES isomérique |
COC(=O)[C@H]1CC2=C([C@@H](N1C(=O)CCl)C3=CC=C(C=C3)S(=O)(=O)C)NC4=CC=CC=C24 |
SMILES canonique |
COC(=O)C1CC2=C(C(N1C(=O)CCl)C3=CC=C(C=C3)S(=O)(=O)C)NC4=CC=CC=C24 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


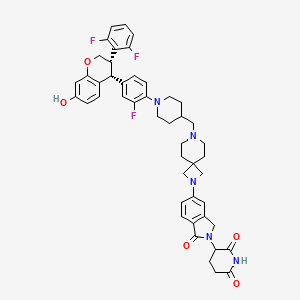
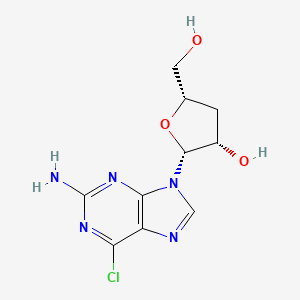
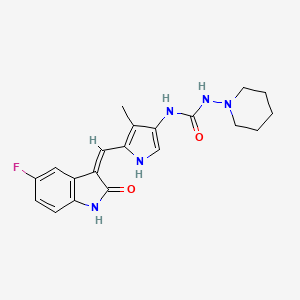
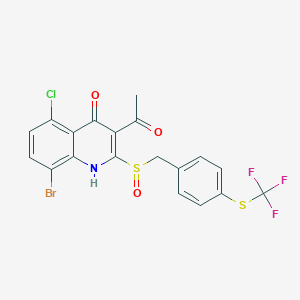
![1-(1H-indol-4-yl)-3-[4-(1H-indol-4-ylcarbamoylamino)phenyl]urea](/img/structure/B12388127.png)
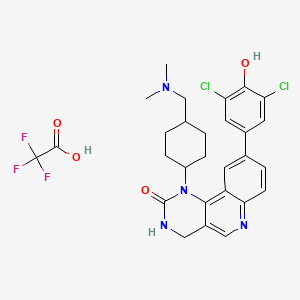

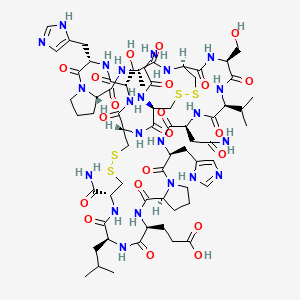
![(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoic acid](/img/structure/B12388161.png)
